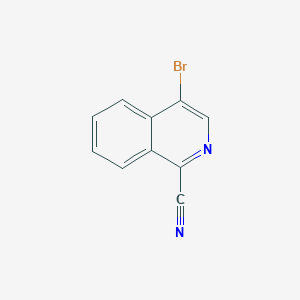

4-Bromoisoquinoline-1-carbonitrile

Description

Properties

IUPAC Name |

4-bromoisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYWXXFJXOJBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619241 | |

| Record name | 4-Bromoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27224-09-5 | |

| Record name | 4-Bromoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Bromoisoquinoline-1-carbonitrile

An In-depth Technical Guide to the Synthesis of 4-Bromoisoquinoline-1-carbonitrile

4-Bromoisoquinoline-1-carbonitrile is a highly valuable heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its strategic importance lies in its bifunctional nature: the bromine atom at the C4 position serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse molecular fragments. Simultaneously, the nitrile group at the C1 position is a key functional group that can be readily transformed into other essential moieties such as primary amines, amides, carboxylic acids, or tetrazoles. This orthogonal reactivity makes 4-Bromoisoquinoline-1-carbonitrile a privileged scaffold for constructing complex molecular architectures and for the rapid generation of compound libraries in the pursuit of novel therapeutic agents.

This guide provides a comprehensive overview of a robust and field-proven synthetic pathway to 4-Bromoisoquinoline-1-carbonitrile, designed for researchers and scientists in the pharmaceutical and chemical industries. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and explore alternative modern methodologies.

Retrosynthetic Analysis and Strategic Overview

A logical and efficient approach to the synthesis of 4-Bromoisoquinoline-1-carbonitrile begins with the commercially available isoquinoline core. The strategy involves a sequential functionalization of the isoquinoline ring system: first, the introduction of the bromine atom at the C4 position, followed by the installation of the carbonitrile group at the C1 position.

An In-Depth Technical Guide to 4-Bromoisoquinoline-1-carbonitrile: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoquinoline-1-carbonitrile is a versatile heterocyclic building block that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctionalized isoquinoline scaffold, featuring a reactive bromine atom, a synthetically malleable nitrile group, and a nitrogen-containing aromatic core, presents a wealth of opportunities for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Bromoisoquinoline-1-carbonitrile, with a particular focus on its burgeoning applications in drug discovery and development. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a deeper understanding of the causality behind its utility and the strategic considerations for its deployment in a research setting.

I. Molecular Structure and Physicochemical Properties

The foundational attributes of 4-Bromoisoquinoline-1-carbonitrile are rooted in its distinct molecular architecture. The isoquinoline core, a bicyclic aromatic system, imparts a degree of rigidity and planarity, which are often desirable features in molecules designed to interact with biological targets. The strategic placement of the bromo and cyano substituents profoundly influences the molecule's reactivity and electronic properties.

Structural Elucidation

The structure of 4-Bromoisoquinoline-1-carbonitrile is characterized by an isoquinoline ring system where a bromine atom is attached at the 4-position and a nitrile group at the 1-position.

Caption: Chemical structure of 4-Bromoisoquinoline-1-carbonitrile.

Physicochemical Data Summary

A compilation of the key physicochemical properties of 4-Bromoisoquinoline-1-carbonitrile is presented in the table below. This data is crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrN₂ | [1] |

| Molecular Weight | 233.06 g/mol | [1] |

| CAS Number | 27224-09-5 | [1] |

| Appearance | Not specified, likely a solid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol. | [2] |

II. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the isoquinoline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling. The exact chemical shifts and coupling constants are sensitive to the solvent used. Based on data for 4-bromoisoquinoline, the proton at C3 is expected to be a singlet, while the protons on the benzene ring will show characteristic coupling patterns.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The carbons of the aromatic rings will resonate between 120 and 150 ppm. The carbon atom attached to the bromine (C4) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. The most prominent and diagnostic peak for 4-Bromoisoquinoline-1-carbonitrile will be the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2260 cm⁻¹.[3] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring will appear in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, 4-Bromoisoquinoline-1-carbonitrile will exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.[4] Common fragmentation pathways would include the loss of the bromine atom ([M-Br]⁺) and the loss of a hydrogen cyanide molecule ([M-HCN]⁺).

III. Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 4-Bromoisoquinoline-1-carbonitrile are key to its utility as a building block.

Synthesis of 4-Bromoisoquinoline-1-carbonitrile

A common synthetic route to 4-Bromoisoquinoline-1-carbonitrile involves a two-step process starting from isoquinoline.

Caption: A typical two-step synthesis workflow for 4-Bromoisoquinoline-1-carbonitrile.

Step-by-Step Experimental Protocol: Synthesis of 4-Bromoisoquinoline (Precursor)

This protocol is adapted from a known procedure for the synthesis of 4-bromoisoquinoline.[5]

-

Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene.

-

Heating: Stir the mixture and heat to approximately 180°C to obtain a clear yellow solution.

-

Bromine Addition: To this solution, add 35.2 g (0.22 mole) of bromine dropwise via the dropping funnel over a period of about 1 hour and 15 minutes. The evolution of hydrogen chloride should be smooth.

-

Reaction Monitoring: After the addition of bromine is complete, continue heating and stirring at 180°C. The reaction is monitored by the cessation of hydrogen chloride evolution, which may take several hours.

-

Work-up and Purification: After the reaction is complete, the reaction mixture is cooled, and the product, 4-bromoisoquinoline, is isolated and purified using standard techniques such as extraction and distillation or crystallization.

Step-by-Step Experimental Protocol: Cyanation of 4-Bromoisoquinoline (Reissert Reaction)

This is a generalized procedure for the Reissert reaction to introduce the nitrile group.[6]

-

Reaction Setup: To a solution of 4-Bromoisoquinoline in a suitable solvent (e.g., dichloromethane), add an acyl chloride (e.g., benzoyl chloride).

-

Cyanide Addition: Add an aqueous solution of potassium cyanide or trimethylsilyl cyanide (TMSCN) to the reaction mixture.

-

Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Hydrolysis and Isolation: Concentrate the organic layer to obtain the crude Reissert compound. Subject the crude product to acidic or basic hydrolysis to yield 4-Bromoisoquinoline-1-carbonitrile, which can then be purified by column chromatography or recrystallization.

Key Reactions and Reactivity

The bromine atom at the C4 position and the nitrile group at the C1 position are the primary sites of reactivity, offering orthogonal handles for further functionalization.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at the C4 position, enabling the rapid generation of diverse chemical libraries.

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a kinase inhibitor.

Antiviral Agents

The isoquinoline nucleus is also found in compounds with antiviral activity. [7][8]The ability to rapidly diversify the 4-Bromoisoquinoline-1-carbonitrile scaffold makes it an attractive starting point for the discovery of novel antiviral agents. By systematically modifying the substituents at the C4 and C1 positions, researchers can optimize the interaction of these molecules with viral proteins, such as proteases or polymerases, thereby inhibiting viral replication.

V. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromoisoquinoline-1-carbonitrile.

-

Hazard Identification: Based on data for the related compound 4-bromoisoquinoline, it may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

VI. Conclusion

4-Bromoisoquinoline-1-carbonitrile is a high-value building block for chemical synthesis, offering a unique combination of reactive sites that enable the creation of diverse and complex molecular structures. Its utility is particularly pronounced in the field of drug discovery, where the isoquinoline scaffold is a well-established pharmacophore. The ability to readily functionalize the C4 position through robust cross-coupling methodologies, coupled with the synthetic versatility of the nitrile group, provides medicinal chemists with a powerful tool for the exploration of chemical space in the quest for novel therapeutics. As our understanding of its reactivity and applications continues to grow, 4-Bromoisoquinoline-1-carbonitrile is poised to play an increasingly important role in the development of the next generation of kinase inhibitors, antiviral agents, and other bioactive molecules.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001565). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001873). Retrieved from [Link]

- Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558.

-

S. M. Soliman, et al. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

LookChem. (n.d.). 4-bromoisoquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-isoquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.

-

MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Retrieved from [Link]

- Kim, H. Y., et al. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. European Journal of Medicinal Chemistry, 79, 356-365.

- Li, X., et al. (2019). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. Molecules, 24(12), 2294.

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Kumar, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Medicinal Chemistry, 63(21), 12417-12448.

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

PubMed. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Retrieved from [Link]

-

PubMed. (2019). 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. Retrieved from [Link]

-

PubMed Central. (2018). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Retrieved from [Link]

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

PubMed Central. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]

-

PubMed. (2017). Development of a series of novel 4-anlinoquinazoline derivatives possessing quinazoline skeleton: Design, synthesis, EGFR kinase inhibitory efficacy, and evaluation of anticancer activities in vitro. Retrieved from [Link]

-

PubMed. (2013). 4-aminoquinazoline Analogs: A Novel Class of Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

-

PubMed. (2005). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Retrieved from [Link]

-

PubMed Central. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Retrieved from [Link]

-

PubMed. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Bromoisoquinoline-1-carbonitrile: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic properties of 4-Bromoisoquinoline-1-carbonitrile. As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic characteristics is paramount for researchers and drug development professionals. While direct experimental spectra for this specific compound are not widely available in public repositories, this guide leverages established spectroscopic principles and available data from the closely related precursor, 4-Bromoisoquinoline, to provide a comprehensive and predictive analysis.

Introduction: The Significance of 4-Bromoisoquinoline-1-carbonitrile

4-Bromoisoquinoline-1-carbonitrile is a substituted isoquinoline derivative featuring a bromine atom at the C4 position and a nitrile group at the C1 position. This unique substitution pattern offers multiple reactive sites for further chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. The electron-withdrawing nature of the cyano group and the halogen functionality significantly influences the molecule's reactivity and its interactions with biological targets. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and providing insights into its electronic structure.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromoisoquinoline-1-carbonitrile. The analysis is grounded in the well-documented spectra of 4-Bromoisoquinoline, allowing for a robust, predictive exploration of the target molecule's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and integration provides unambiguous structural information.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Analysis

Reference Data: 4-Bromoisoquinoline

The ¹H NMR spectrum of 4-Bromoisoquinoline serves as our baseline. The data is typically acquired in deuterated chloroform (CDCl₃) on a 300 MHz or higher spectrometer.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~9.1 | s | - | 1H |

| H-3 | ~8.3 | s | - | 1H |

| H-5 | ~8.1 | d | ~8.0 | 1H |

| H-8 | ~8.0 | d | ~8.0 | 1H |

| H-6, H-7 | ~7.7-7.8 | m | - | 2H |

Predicted ¹H NMR Spectrum of 4-Bromoisoquinoline-1-carbonitrile

The introduction of a strong electron-withdrawing cyano group at the C1 position will induce significant downfield shifts for adjacent protons, particularly H-8. The proton at C1 is replaced by the cyano group, so its signal will be absent.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Shift |

| H-3 | ~8.5 | s | - | 1H | Deshielding effect of the C1-CN group. |

| H-5 | ~8.2 | d | ~8.0 | 1H | Minor inductive effect from C1-CN. |

| H-8 | ~8.3 | d | ~8.0 | 1H | Significant deshielding due to proximity to the C1-CN group. |

| H-6, H-7 | ~7.8-7.9 | m | - | 2H | Minimal change expected. |

¹³C NMR Analysis

Reference Data: 4-Bromoisoquinoline

The ¹³C NMR spectrum of 4-Bromoisoquinoline provides insight into the carbon skeleton.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~143 |

| C-4 | ~122 |

| C-4a | ~136 |

| C-5 | ~129 |

| C-6 | ~128 |

| C-7 | ~127 |

| C-8 | ~130 |

| C-8a | ~126 |

Predicted ¹³C NMR Spectrum of 4-Bromoisoquinoline-1-carbonitrile

The carbonitrile group will have a pronounced effect on the chemical shifts of the carbons in the pyridine ring. The C1 carbon will be significantly shifted, and a new signal for the nitrile carbon will appear.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C-1 | ~135-140 | Shielding effect of the nitrile group on the attached carbon. |

| CN | ~117 | Characteristic chemical shift for a nitrile carbon. |

| C-3 | ~145 | Downfield shift due to the influence of the C1-CN group. |

| C-4 | ~123 | Minimal change expected. |

| C-4a | ~137 | Minor inductive effect. |

| C-5 | ~130 | Minimal change expected. |

| C-6 | ~129 | Minimal change expected. |

| C-7 | ~128 | Minimal change expected. |

| C-8 | ~131 | Minor deshielding effect. |

| C-8a | ~127 | Minor inductive effect. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Mass Spectrum Analysis

Reference Data: 4-Bromoisoquinoline

The mass spectrum of 4-Bromoisoquinoline shows a characteristic isotopic pattern for a molecule containing one bromine atom. [1]

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 207, 209 | ~1:1 | [M]⁺, molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 128 | High | [M-Br]⁺, loss of bromine |

| 101 | Moderate | [M-Br-HCN]⁺, subsequent loss of HCN |

Predicted Mass Spectrum of 4-Bromoisoquinoline-1-carbonitrile

The molecular weight will increase by 26 units due to the addition of the CN group (C=12, N=14) and the loss of one hydrogen atom (-1).

| Predicted m/z | Relative Intensity | Assignment | Rationale |

| 232, 234 | ~1:1 | [M]⁺ | Molecular ion peak for C₁₀H₅⁷⁹BrN₂ and C₁₀H₅⁸¹BrN₂. |

| 153 | High | [M-Br]⁺ | Loss of the bromine atom. |

| 126 | Moderate | [M-Br-HCN]⁺ | Subsequent loss of hydrogen cyanide. |

Conclusion

This technical guide provides a detailed, predictive analysis of the key spectroscopic features of 4-Bromoisoquinoline-1-carbonitrile. By leveraging the available experimental data for the parent compound, 4-Bromoisoquinoline, and applying fundamental principles of spectroscopic interpretation, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. This information is critical for researchers in confirming the synthesis of this valuable building block and for its application in the development of novel chemical entities. The provided protocols and interpretations serve as a robust framework for the empirical analysis of this and structurally related compounds.

References

-

PubChem. 4-Bromoisoquinoline. National Center for Biotechnology Information. [Link]

Sources

Physical properties of 4-Bromoisoquinoline-1-carbonitrile (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a focused examination of the core physical properties of 4-Bromoisoquinoline-1-carbonitrile (CAS No. 27224-09-5), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data to offer insights into the practical implications of these properties and the methodologies for their accurate determination.

Introduction: The Structural and Functional Significance of 4-Bromoisoquinoline-1-carbonitrile

4-Bromoisoquinoline-1-carbonitrile is a polysubstituted aromatic compound featuring an isoquinoline core. The strategic placement of a bromine atom at the 4-position and a nitrile group at the 1-position creates a molecule with a unique electronic profile and versatile reactivity. The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. The bromo- and cyano- functionalities serve as key synthetic handles, allowing for further molecular elaboration in drug discovery programs and the development of novel organic materials. An accurate understanding of its physical properties, such as melting and boiling points, is a fundamental prerequisite for its effective use in any research or development setting. These parameters dictate purification strategies (e.g., recrystallization, distillation), inform reaction conditions, and are critical for material characterization and quality control.

Core Physical Properties

The physical state and thermal behavior of a compound are dictated by the intermolecular forces governed by its structure. For 4-Bromoisoquinoline-1-carbonitrile, the planar aromatic system, the polar nitrile group, and the halogen atom all contribute to its characteristic physical properties.

| Property | Value | Source |

| Boiling Point | 375.328 °C (at 760 mmHg) | Calculated |

Experimental Determination of Melting Point: A Protocol for Scientific Validation

Given the current lack of a definitive melting point for 4-Bromoisoquinoline-1-carbonitrile in the literature, this section provides a robust, self-validating protocol for its experimental determination. This procedure is fundamental for any researcher synthesizing or utilizing this compound to ensure identity and purity.

Causality Behind the Experimental Design:

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range (typically <1-2°C). The presence of impurities depresses and broadens this range. Therefore, an accurately measured melting point is a powerful indicator of purity. The choice of a slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring a precise measurement.

Step-by-Step Protocol for Melting Point Determination:

-

Sample Preparation:

-

Ensure the 4-Bromoisoquinoline-1-carbonitrile sample is completely dry, as residual solvent will significantly depress the melting point.

-

Finely powder a small amount of the crystalline solid.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat distribution.

-

-

Apparatus Setup:

-

Utilize a calibrated digital melting point apparatus. Calibration with certified standards (e.g., benzophenone, caffeine) is a prerequisite for trustworthy data.

-

Insert the packed capillary tube into the heating block of the apparatus.

-

-

Measurement:

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected (or, in this case, a broadly estimated) melting point.

-

Decrease the heating rate to 1-2°C per minute. This slow rate is crucial for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely liquefied (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

-

-

Validation and Interpretation:

-

A sharp melting range (e.g., 1-2°C) is indicative of high purity.

-

A broad or depressed melting range suggests the presence of impurities. In such cases, purification of the compound (e.g., by recrystallization) is necessary, followed by a re-determination of the melting point.

-

Visualization of Experimental Workflow

The logical flow for the determination and validation of a compound's melting point is a cornerstone of good laboratory practice.

Caption: Workflow for the experimental determination of melting point.

Conclusion for the Professional in the Field

While calculated values provide a useful starting point, the physical properties of a compound like 4-Bromoisoquinoline-1-carbonitrile must be confirmed through rigorous experimental validation. The boiling point is estimated to be high, suggesting low volatility, a property to consider during high-temperature reactions or purification by distillation. The current absence of a published, experimentally verified melting point necessitates that researchers working with this compound perform this fundamental characterization as a matter of scientific due diligence. The protocol and workflow provided herein serve as a template for generating such reliable and publishable data, contributing to the broader scientific understanding of this important synthetic building block.

References

At the time of this writing, specific scholarly articles detailing the experimental determination of the melting and boiling points for 4-Bromoisoquinoline-1-carbonitrile (CAS 27224-09-5) were not prominently available. The provided boiling point is a calculated value from chemical supplier databases. Researchers are strongly encouraged to perform and report these fundamental characterizations to contribute to the public scientific record.

4-Bromoisoquinoline-1-carbonitrile and its derivatives

An In-Depth Technical Guide to 4-Bromoisoquinoline-1-carbonitrile and its Derivatives: A Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a technical deep-dive into the synthesis, derivatization, and potential applications of 4-Bromoisoquinoline-1-carbonitrile, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. We will move beyond a simple recitation of facts to explore the strategic and mechanistic reasoning behind the synthetic pathways and the rationale for its use as a privileged core in designing novel therapeutics.

Introduction: The Strategic Value of the Isoquinoline Core

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with profound pharmacological activities.[1][2] These molecules exhibit a wide range of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The strategic importance of the isoquinoline scaffold lies in its rigid, planar structure which provides a well-defined orientation for substituents to interact with biological targets, and its nitrogen atom which can act as a hydrogen bond acceptor or a basic center.

The subject of this guide, 4-Bromoisoquinoline-1-carbonitrile, is a particularly valuable derivative. It is decorated with two distinct and orthogonally reactive functional groups: a bromine atom at the C4 position and a nitrile group at the C1 position. This "dual-handle" configuration allows for selective and sequential chemical modifications, making it an exceptionally versatile building block for constructing complex molecular architectures and diverse compound libraries.

Part I: Synthesis of the Precursor — 4-Bromoisoquinoline

The journey to 4-Bromoisoquinoline-1-carbonitrile begins with the robust synthesis of its precursor, 4-Bromoisoquinoline. Understanding the synthesis of this core is critical, as its purity and availability are paramount for subsequent steps.

Physicochemical Properties of 4-Bromoisoquinoline

A comprehensive understanding of the physical and chemical properties of this key starting material is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 1532-97-4 | [5][6] |

| Molecular Formula | C₉H₆BrN | [6] |

| Molecular Weight | 208.05 g/mol | [6][7] |

| Appearance | Light yellow crystalline solid | [8] |

| Melting Point | 40-43 °C | [5][8][9] |

| Boiling Point | 280-285 °C | [5][8][9] |

| Density | 1.564 g/cm³ | [8] |

| SMILES | C1=CC=C2C(=C1)C(=CN=C2)Br |

Synthetic Methodologies for 4-Bromoisoquinoline

Two primary, field-proven methodologies are highlighted for the synthesis of 4-Bromoisoquinoline: direct bromination and palladium-catalyzed cyclization.

This classical approach relies on the direct bromination of the isoquinoline core at high temperatures. The reaction proceeds via an electrophilic aromatic substitution mechanism. The use of isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene is a common procedure.[10]

Experimental Protocol: Direct Bromination

-

Reaction Setup : In a flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, combine isoquinoline hydrochloride (0.20 mol) and nitrobenzene (50 ml).

-

Heating : Heat the stirred mixture to approximately 180°C until a clear solution is formed.[10]

-

Bromine Addition : Add bromine (0.22 mol) dropwise over a period of approximately 1.5 hours, maintaining the temperature at 180°C. Hydrogen chloride gas will evolve smoothly.[10]

-

Reaction and Monitoring : After the addition is complete, continue heating and stirring the reaction mixture. The reaction progress can be monitored by observing the cessation of hydrogen chloride evolution, which typically takes 4-5 hours.[10]

-

Work-up and Purification : After cooling, the reaction mixture is typically subjected to a series of extraction and distillation steps to isolate the final product. A common purification involves distillation under reduced pressure.[11]

A more modern and often higher-yielding approach involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides.[9][12] This method offers a selective route to 4-bromoisoquinolines under specific catalytic conditions.

Experimental Protocol: Pd-Catalyzed Cyclization

This protocol is a representative example based on published methodologies.[9][12]

-

Reactant Preparation : Synthesize the requisite 2-alkynyl benzyl azide starting material via standard organic chemistry procedures.

-

Catalyst System : In a reaction vessel, combine the 2-alkynyl benzyl azide (1 equiv.), Palladium(II) bromide (PdBr₂), Copper(II) bromide (CuBr₂), and Lithium Bromide (LiBr).[9][12]

-

Solvent and Conditions : The reaction is typically carried out in a solvent such as acetonitrile (MeCN) and heated to 80 °C.[12]

-

Reaction and Monitoring : The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.

-

Work-up and Purification : Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the pure 4-bromoisoquinoline.

Synthesis Workflow Diagram

Caption: Comparative workflows for the synthesis of 4-Bromoisoquinoline.

Part II: Introduction of the Carbonitrile — Synthesis of 4-Bromoisoquinoline-1-carbonitrile

With pure 4-bromoisoquinoline in hand, the next critical step is the introduction of the carbonitrile group at the C1 position. This transformation is not trivial, as the isoquinoline ring's electronics must be properly manipulated to facilitate nucleophilic attack at this position. The strategies are analogous to those used for related isomers, such as 6-bromoisoquinoline-1-carbonitrile.[13]

Method A: The Reissert Reaction

The Reissert reaction is a classic and powerful method for functionalizing the C1 position of isoquinolines. It involves the formation of a "Reissert compound" intermediate, which is then treated to reveal the nitrile.

Experimental Protocol: Reissert Reaction

This protocol is adapted from established procedures for isoquinolines.[13]

-

Reissert Compound Formation : Vigorously stir a two-phase system of 4-bromoisoquinoline in a non-polar organic solvent (e.g., dichloromethane) and an aqueous solution of a cyanide source (e.g., potassium cyanide). Add an acylating agent, such as benzoyl chloride, to the mixture. The reaction forms the N-acyl-1-cyano-1,2-dihydroisoquinoline intermediate.

-

Isolation : Once the reaction is complete (monitored by TLC), separate the organic layer. Wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to yield the crude Reissert compound.

-

Rearomatization/Hydrolysis : Treat the crude Reissert compound with a base (e.g., sodium hydroxide in aqueous methanol) or acid to eliminate the acyl group and restore aromaticity, yielding 4-Bromoisoquinoline-1-carbonitrile.

-

Purification : Purify the final product using column chromatography or recrystallization.

Method B: Cyanation via an N-Oxide Intermediate

This alternative route involves the initial oxidation of the isoquinoline nitrogen to an N-oxide. This modification activates the C1 position, making it highly susceptible to nucleophilic attack by a cyanide source.[13]

Experimental Protocol: N-Oxide Cyanation

This protocol is adapted from established procedures for isoquinolines.[13]

-

N-Oxide Formation : Dissolve 4-bromoisoquinoline in a suitable solvent like dichloromethane. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C and allow the reaction to warm to room temperature. Stir until completion.

-

N-Oxide Isolation : Perform an aqueous work-up to remove excess oxidant and byproducts. Isolate the 4-Bromoisoquinoline-N-oxide.

-

Cyanation : Dissolve the isolated N-oxide in a solvent like acetonitrile or dichloromethane. Add a cyanide source, typically trimethylsilyl cyanide (TMSCN), often in the presence of an activating agent like benzoyl chloride or dimethylcarbamoyl chloride.[13]

-

Work-up and Purification : Quench the reaction and perform an extractive work-up. Purify the resulting 4-Bromoisoquinoline-1-carbonitrile by column chromatography.

Part III: Derivatization Strategies: Unleashing the Scaffold's Potential

The synthetic utility of 4-Bromoisoquinoline-1-carbonitrile stems from the ability to selectively modify the bromo and nitrile functionalities.

Transformations at the C4-Position (Bromo Group)

The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

-

Suzuki Coupling : Reaction with boronic acids or esters introduces aryl or heteroaryl groups.

-

Sonogashira Coupling : Reaction with terminal alkynes introduces alkynyl moieties.

-

Buchwald-Hartwig Amination : Reaction with amines introduces substituted amino groups.

-

Stille Coupling : Reaction with organostannanes introduces alkyl, vinyl, or aryl groups.

Transformations at the C1-Position (Nitrile Group)

The nitrile group is a versatile functional group that can be converted into several other key moieties.

-

Reduction to Amine : Using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation yields a primary aminomethyl group, a key pharmacophore.

-

Hydrolysis to Carboxylic Acid : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, which can be further derivatized into esters or amides.

-

Formation of Tetrazoles : Reaction with sodium azide (NaN₃) in the presence of a Lewis acid produces a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.

Derivatization Logic Diagram

Caption: Key derivatization pathways for the 4-Bromoisoquinoline-1-carbonitrile scaffold.

Part IV: Applications in Medicinal Chemistry and Drug Development

The true value of this scaffold is realized in its application to drug discovery programs. While specific biological data for 4-Bromoisoquinoline-1-carbonitrile derivatives are emerging, the broader isoquinoline class provides a strong rationale for their development.[1] Isoquinoline derivatives have been investigated for a multitude of diseases, acting on various biological targets.[2][3]

Potential Therapeutic Areas

-

Oncology : Many isoquinoline alkaloids show anticancer properties by targeting DNA, topoisomerase enzymes, or critical signaling kinases.[3]

-

Infectious Diseases : The scaffold is present in compounds with antibacterial, antifungal, and antiviral activities.[2][4]

-

Neurodegenerative Disorders : The tetrahydroisoquinoline (THIQ) core, readily accessible from the isoquinoline skeleton, is a well-established framework for compounds targeting CNS disorders.[14][15]

Hypothesized Signaling Pathway Involvement

Derivatives from this scaffold could potentially modulate key cellular signaling pathways implicated in disease. For instance, many kinase inhibitors feature heterocyclic cores. By decorating the 4- and 1-positions with appropriate pharmacophores, it is plausible to design inhibitors targeting pathways like MAPK/ERK or PI3K/Akt, which are crucial in cancer cell proliferation and survival.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. scbt.com [scbt.com]

- 7. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. 4-Bromoisoquinoline | 1532-97-4 [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 4-Bromoisoquinoline-1-carbonitrile in Modern Pharmaceutical Synthesis

In the landscape of contemporary drug discovery and development, the isoquinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among the diverse array of functionalized isoquinolines, 4-Bromoisoquinoline-1-carbonitrile has emerged as a particularly versatile and powerful building block for the synthesis of complex pharmaceutical intermediates. Its unique bifunctional nature, featuring a reactive bromine atom at the C-4 position and a synthetically malleable carbonitrile group at the C-1 position, offers medicinal chemists a strategic platform for molecular elaboration and the construction of novel drug candidates.

This technical guide provides an in-depth exploration of the applications of 4-Bromoisoquinoline-1-carbonitrile in pharmaceutical synthesis. We will delve into the key synthetic transformations where this intermediate plays a pivotal role, supported by detailed, field-proven protocols and an analysis of the underlying chemical principles that govern its reactivity.

The Chemical Versatility of 4-Bromoisoquinoline-1-carbonitrile

The synthetic utility of 4-Bromoisoquinoline-1-carbonitrile stems from the orthogonal reactivity of its two key functional groups. The bromine atom at the C-4 position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents. Concurrently, the carbonitrile group at the C-1 position serves as a versatile handle for a range of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or conversion into other heterocyclic systems. This dual functionality allows for a modular and convergent approach to the synthesis of complex molecular architectures.

Application in the Synthesis of Kinase Inhibitors

The isoquinoline nucleus is a common feature in many approved and investigational kinase inhibitors.[4] The strategic functionalization of the 4-Bromoisoquinoline-1-carbonitrile scaffold provides a direct route to novel kinase inhibitor libraries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are instrumental in this regard.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and it is widely employed to introduce aryl and heteroaryl moieties at the C-4 position of the isoquinoline ring.[5][6] This transformation is crucial for exploring the structure-activity relationship (SAR) of kinase inhibitors, as the nature of the substituent at this position often plays a significant role in target binding and selectivity.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromoisoquinoline-1-carbonitrile

This protocol provides a generalized method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

| Parameter | Value | Rationale |

| Starting Material | 4-Bromoisoquinoline-1-carbonitrile | 1.0 equiv |

| Coupling Partner | Arylboronic acid or ester | 1.2 equiv |

| Catalyst | Pd(PPh₃)₄ | 0.05 equiv |

| Base | K₂CO₃ | 2.0 equiv |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Degassed |

| Temperature | 90-100 °C | To ensure reaction completion |

| Time | 12-24 h | Monitored by TLC/LC-MS |

Step-by-Step Methodology:

-

To a dry reaction vessel, add 4-Bromoisoquinoline-1-carbonitrile (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture.

-

Heat the reaction to 90-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylisoquinoline-1-carbonitrile.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

Protocol 2: Adapted Buchwald-Hartwig Amination of 4-Bromoisoquinoline-1-carbonitrile

This protocol is adapted from a kiloscale synthesis of a related compound and provides a starting point for optimization.[1]

| Parameter | Value | Rationale |

| Starting Material | 4-Bromoisoquinoline-1-carbonitrile | 1.0 equiv |

| Coupling Partner | Amine (e.g., aniline) | 1.2 equiv |

| Catalyst | Pd₂(dba)₃ | 0.02 equiv |

| Ligand | Xantphos | 0.04 equiv |

| Base | NaOtBu | 1.4 equiv |

| Solvent | Toluene | Anhydrous |

| Temperature | 110 °C | To drive the reaction to completion |

| Time | 16 h | Monitored by TLC/LC-MS |

Step-by-Step Methodology:

-

To a Schlenk flask, add 4-Bromoisoquinoline-1-carbonitrile (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to 110 °C and stir for 16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 4-aminoisoquinoline-1-carbonitrile derivative.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for the treatment of cancers with deficiencies in DNA repair pathways.[11][12] The isoquinolinone scaffold is a key pharmacophore in several potent PARP inhibitors.[13] While direct synthesis from 4-Bromoisoquinoline-1-carbonitrile is not explicitly detailed in the provided search results, the conversion of the nitrile to a carboxamide and subsequent cyclization strategies can be envisioned to construct the core of PARP inhibitors. The 4-position offers a valuable vector for introducing substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

Other Important Transformations

Beyond the synthesis of kinase and PARP inhibitors, 4-Bromoisoquinoline-1-carbonitrile is a versatile intermediate for a range of other synthetic transformations.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling allows for the introduction of terminal alkynes at the C-4 position, providing access to a class of compounds with diverse applications, including their use as synthetic intermediates and in materials science.[9][14] A general protocol for a similar heterocyclic system can be adapted.[7]

Heck Reaction: Alkenylation of the Isoquinoline Core

The Heck reaction enables the coupling of 4-bromoisoquinoline with alkenes to form 4-alkenylisoquinolines.[15][16][17] This reaction has been successfully applied to 4-bromoisoquinoline for the synthesis of C4-substituted isoquinolines with cytotoxic activity.[18]

Protocol 3: Heck Reaction of 4-Bromoisoquinoline

This protocol is based on a reported procedure for the synthesis of cytotoxic C4-substituted isoquinolines.[18]

| Parameter | Value | Rationale |

| Starting Material | 4-Bromoisoquinoline | 1.0 equiv |

| Coupling Partner | Methyl acrylate | 1.3 equiv |

| Catalyst | Palladium(II) acetate | 0.023 equiv |

| Ligand | Triphenylphosphine | 0.023 equiv |

| Base | Triethylamine | 1.7 equiv |

| Solvent | Acetonitrile | - |

| Temperature | Reflux | To ensure reaction completion |

| Time | 24 h | Monitored by TLC |

Step-by-Step Methodology:

-

A mixture of 4-bromoisoquinoline (1.0 equiv), methyl acrylate (1.3 equiv), triethylamine (1.7 equiv), triphenylphosphine (0.023 equiv), and palladium(II) acetate (0.023 equiv) in acetonitrile is refluxed for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and evaporated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-alkenylisoquinoline derivative.

Conclusion

4-Bromoisoquinoline-1-carbonitrile is a high-value, versatile building block in pharmaceutical synthesis. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions at the C-4 position, coupled with the synthetic flexibility of the C-1 carbonitrile, provides a powerful platform for the rapid generation of diverse and complex molecular scaffolds. The protocols and applications detailed in this guide underscore its strategic importance in the development of novel therapeutic agents, particularly in the realm of kinase and potentially PARP inhibitors. As the demand for new and effective medicines continues to grow, the strategic application of such versatile intermediates will undoubtedly play an ever-more critical role in the future of drug discovery.

References

-

Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Semantic Scholar. [Link]

-

Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]

-

Exploring 4-Bromoisoquinoline: Properties, Applications, and Manufacturing Insights. Runyu Chemical. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. [Link]

-

Isoquinoline derivatives and its medicinal activity. The Pharma Innovation. [Link]

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PMC. [Link]

-

Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link]

-

Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. [Link]

-

4-bromoisoquinoline. ChemSynthesis. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

4-Bromoisoquinoline. PubChem. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

-

Syntheses of 4-Substituted Isoquinolines. ResearchGate. [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa. [Link]

Sources

- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. youtube.com [youtube.com]

- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC and HPLC-PDA methods for analyzing isoquinoline derivatives

An Application Guide to the Analysis of Isoquinoline Derivatives by HPLC and HPLC-PDA

Abstract

This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals engaged in the analysis of isoquinoline derivatives. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the gold standard for the separation, identification, and quantification of these compounds. This document provides an in-depth exploration of the fundamental principles, strategic method development, detailed experimental protocols, and rigorous validation procedures compliant with international standards. By explaining the causality behind experimental choices, this guide equips the reader with the necessary expertise to develop, optimize, and validate robust HPLC-PDA methods for isoquinoline alkaloids in various matrices, from raw plant materials to finished pharmaceutical products.

Fundamental Principles: The Chemistry Behind the Chromatography

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, many of which possess significant pharmacological activity. This structural diversity, centered around the isoquinoline core, presents unique challenges and opportunities for chromatographic separation.

The Isoquinoline Alkaloid Family: A Structural Overview

The common feature of these molecules is the isoquinoline nucleus, but substitutions and further ring fusions lead to distinct subclasses with varying physicochemical properties. Key examples include:

-

Protoberberines (e.g., Berberine, Palmatine): These are quaternary ammonium compounds, making them permanently charged and highly polar.[1] Their analysis often requires specific mobile phase additives to achieve good peak shape.

-

Benzylisoquinolines (e.g., Papaverine): These are tertiary amines and are less polar than protoberberines. Their retention is highly dependent on the mobile phase pH.[2][3]

-

Benzophenanthridines (e.g., Sanguinarine, Chelerythrine): These can exist in both charged iminium and neutral pseudo-base forms, a transformation that is pH-dependent and crucial to consider during method development.[4][5]

Understanding the specific subclass of the target analyte is the first step in designing a successful separation method.

The Core Challenge: Chromatographing Basic Compounds

The nitrogen atom in the isoquinoline ring imparts basic properties to these molecules. When using standard silica-based reversed-phase columns (e.g., C18), this basicity leads to a significant analytical challenge: peak tailing . This occurs due to strong, undesirable interactions between the positively charged analyte (at acidic or neutral pH) and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.[6][7]

Effective HPLC methods for isoquinolines are therefore designed to minimize these silanol interactions through several key strategies:

-

Low pH Mobile Phase: Operating at a low pH (typically 2.5-4.0) ensures that the silanol groups are protonated (Si-OH) and neutral, drastically reducing the unwanted ionic interaction.[3][8]

-

Mobile Phase Additives: Small amounts of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA preferentially interacts with the active silanol sites, effectively masking them from the analyte and improving peak symmetry.[1][9]

-

Modern Column Chemistries: Using end-capped columns or columns with novel bonding chemistries (e.g., polar-embedded phases) can provide a more inert surface with reduced silanol activity.[7]

The Power of Photodiode Array (PDA) Detection

While a standard UV-Vis detector set to a single wavelength can perform quantification, a PDA detector elevates the analysis by simultaneously acquiring absorbance spectra across a range of wavelengths for the entire duration of the chromatogram. This provides two critical advantages for isoquinoline analysis:

-

Peak Purity and Identity Confirmation: The UV spectrum of an eluting peak can be compared to that of a known reference standard. A high degree of similarity confirms the peak's identity. Furthermore, assessing the spectral uniformity across a single peak (peak purity analysis) can detect the presence of co-eluting impurities.[10]

-

Simultaneous Quantification of Multiple Analytes: In complex mixtures containing multiple isoquinolines with different UV maxima, the PDA detector allows for the extraction of chromatograms at each analyte's optimal wavelength, ensuring maximum sensitivity for simultaneous quantification.[11][12]

Strategic Method Development and Optimization

A logical, systematic approach to method development is crucial for achieving a robust and reliable separation. The process involves the careful selection and optimization of several key parameters.

Caption: A logical workflow for HPLC method development.

Column Selection

A general-purpose C18 (ODS) column is the most common starting point for its versatility and wide availability.[1][13] Dimensions of 4.6 x 150 mm or 4.6 x 250 mm with a 5 µm particle size offer a good balance of efficiency and backpressure. For challenging separations or when dealing with highly basic compounds, consider columns with alternative stationary phases like C8 or Phenyl-Hexyl.

Mobile Phase Optimization

This is the most critical aspect of method development for isoquinoline alkaloids.

-

Organic Modifier: Acetonitrile is generally preferred over methanol as it typically provides better peak efficiency (sharper peaks) and lower backpressure.[1] Methanol can sometimes offer alternative selectivity, which may be advantageous for resolving closely eluting peaks.

-

Aqueous Phase & pH Control: The aqueous component must be buffered to maintain a consistent pH.

-

Acidic Modifiers: Adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to water is a simple and effective way to lower the pH to ~2.5-3.0, suppressing silanol activity.[10]

-

Buffers: For precise pH control, buffers such as potassium dihydrogen phosphate or ammonium formate are used.[2][14][15] A pH of 3.8 was successfully used to separate papaverine from its photo-oxidation products.[2][3] The choice of buffer depends on the desired pH and compatibility with the detector (formate buffers are MS-friendly).

-

Elution Mode: Isocratic vs. Gradient

-

Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures or quantifying a single compound. An isocratic method using 0.1% TFA and acetonitrile (60:40 v/v) was developed for berberine.[10]

-

Gradient Elution: The concentration of the organic modifier is increased over time. This is essential for analyzing complex mixtures containing compounds with a wide range of polarities, allowing for the elution of both polar and non-polar analytes in a reasonable time with good resolution.[1][13]

Detailed Application Protocols

The following protocols are provided as robust starting points. Analysts should perform system suitability tests and may need to make minor adjustments to account for differences in instrumentation and column batches.

Protocol 1: Simultaneous Analysis of Berberine and Palmatine in Plant Material

This method is adapted from validated procedures for the analysis of common protoberberine alkaloids in Berberis species.[11][12][16]

A. Sample Preparation (Extraction)

-

Accurately weigh approximately 1.0 g of dried, powdered plant material into a conical flask.

-

Add 25 mL of methanol.[17]

-

Sonicate in an ultrasonic bath for 30 minutes at room temperature.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[8][17]

B. HPLC-PDA Conditions

| Parameter | Setting | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | Standard reversed-phase column for good retention and separation. |

| Mobile Phase A | 0.05% Formic Acid in Water[11] | Acidifies the mobile phase to ensure analyte protonation and suppress silanol activity. |

| Mobile Phase B | Methanol[11] | Organic modifier for eluting the analytes. |

| Gradient Program | 0-10 min: 30% B -> 50% B10-25 min: 50% B -> 70% B25-30 min: 70% B -> 30% B (re-equilibration) | Separates compounds with different polarities effectively. |

| Flow Rate | 1.0 mL/min[10][11] | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C[10] | Maintains consistent retention times and improves peak shape. |

| Injection Volume | 10 µL[10][11] | Typical volume to avoid column overloading. |

| PDA Detection | Range: 200-400 nmQuantification: 230 nm & 350 nm | Full spectrum for purity analysis. Specific wavelengths for optimal sensitivity of different analytes.[10][11] |

Protocol 2: Stability-Indicating Assay for Papaverine Hydrochloride

This method is designed to separate the active pharmaceutical ingredient (API), papaverine, from its potential degradation products, such as papaveraldine and papaverinol.[2][3]

A. Sample Preparation (Solution for Injection)

-

Accurately dilute the papaverine HCl solution for injection with mobile phase to a final concentration of approximately 50 µg/mL.

-

Filter through a 0.45 µm syringe filter into an HPLC vial.

B. HPLC-PDA Conditions

| Parameter | Setting | Rationale |

| Column | C18/SCX Dual-mode or standard C18 | A mixed-mode column can improve retention of ionic species.[2][3] A standard C18 is also often sufficient. |

| Mobile Phase | Phosphate Buffer (pH 3.8) : Acetonitrile (40:60, v/v)[2][3] | The buffered mobile phase provides excellent pH control, crucial for resolving the API from its closely related degradants. |

| Elution Mode | Isocratic | Suitable for a less complex mixture with a defined number of analytes. |

| Flow Rate | 1.0 mL/min | Standard flow rate. |

| Column Temp. | 35 °C | Elevated temperature can improve efficiency and reduce run time. |

| Injection Volume | 20 µL | Standard injection volume. |

| PDA Detection | Range: 210-400 nmQuantification: 238 nm[13] | Wavelength selected for good absorbance of papaverine and its impurities. |

Method Validation: Ensuring Trustworthy Data

Once a method is developed, it must be validated to prove its suitability for the intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19][20]

Caption: Key parameters for analytical method validation.

The following table summarizes the validation parameters and their typical acceptance criteria for a quantitative impurity method.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, degradants, matrix).[21] | Peak is spectrally pure (by PDA). No interference from placebo or known impurities at the analyte's retention time. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[22] | Correlation coefficient (r²) ≥ 0.999.[11] |

| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[18] | For API assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit.[22] |

| Accuracy | The closeness of test results to the true value, assessed by % recovery of spiked samples. | 98.0% - 102.0% recovery for the API. For impurities, recovery may have a wider acceptable range (e.g., 90-110%). |

| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0% for the API. RSD ≤ 10.0% for impurities at the specification limit. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C). | System suitability parameters (resolution, tailing factor) remain within acceptable limits. |

Data Interpretation and Reporting

Peak Identification: A peak is identified by comparing its retention time and PDA spectrum to that of a qualified reference standard. The UV spectrum provides a much higher degree of confidence than retention time alone.

Quantification: External standard calibration is the most common method. A calibration curve is generated by plotting the peak area versus the concentration of a series of reference standards. The concentration of the analyte in an unknown sample is then calculated from its peak area using the linear regression equation derived from the calibration curve.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Capillary electrophoretic determination of sanguinarine and chelerythrine in plant extracts and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 10. gigvvy.com [gigvvy.com]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of iso-quinoline alkaloids by RP-HPLC-PDA in different Berberis species collected from Western Himalayan Region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a Comprehensive HPLC Method for Determination of Product-related Impurities and Assay of Active Ingredients in Papaverine Hydrochloride Products | Antonova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 19. Validation of HPLC Methods in Pharmaceutical Quality Control: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 20. mdpi.com [mdpi.com]

- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 22. chromatographyonline.com [chromatographyonline.com]

Synthesis of Novel Isoquinoline Derivatives from 4-Bromoisoquinoline-1-carbonitrile: Application Notes and Protocols

Introduction: The Enduring Significance of the Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and medicinally significant compounds.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The functionalization of the isoquinoline ring system, therefore, represents a critical strategy in the generation of novel molecular entities with therapeutic potential. This guide provides detailed protocols for the synthesis of diverse isoquinoline derivatives, starting from the versatile building block, 4-Bromoisoquinoline-1-carbonitrile. We will explore three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of C-C triple bonds.

The strategic placement of the bromo and cyano groups on the isoquinoline core of the starting material allows for selective and sequential functionalization, making it an ideal precursor for the construction of diverse chemical libraries for high-throughput screening and drug development programs.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] For the derivatization of 4-Bromoisoquinoline-1-carbonitrile, we will focus on three key transformations.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[5][6] In our case, it allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the isoquinoline ring.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The palladium(0) catalyst first undergoes oxidative addition with the 4-Bromoisoquinoline-1-carbonitrile. This is followed by transmetalation, where the organic substituent from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol details the synthesis of a representative biaryl isoquinoline derivative.

Materials:

-

4-Bromoisoquinoline-1-carbonitrile

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask, add 4-Bromoisoquinoline-1-carbonitrile (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

-

Evacuate and backfill the flask with argon three times.

-